2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline
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Overview
Description
2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is a chemical compound belonging to the class of nitroanilines. It is characterized by the presence of a nitro group (-NO2) and a thiophene ring, which is a five-membered ring containing sulfur. The molecular formula of this compound is C12H12N2O2S, and it has a molecular weight of 248.3 g/mol .
Mechanism of Action
Target of Action
The primary target of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is DNA, as suggested by the DNA binding assays conducted in a study . The compound has been used to synthesize a novel metal complex with Zn (II) sulphate heptahydrate, which was found to interact with CT-DNA .
Mode of Action
The mode of action of this compound involves its interaction with DNA. The compound forms a complex with Zn (II) sulphate heptahydrate, which was found to bind to CT-DNA . The interaction of the Zn (II) complex with CT-DNA was investigated using Fluorescence Spectroscopy, viscosity measurement, and adsorption measurement .
Pharmacokinetics
The admet characteristics of the complex synthesized using this compound were assessed using admet analysis . The in-silico ADMET properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the Lipinski criteria .
Result of Action
The result of the action of this compound is primarily observed at the molecular level, where it interacts with DNA. The compound’s antibacterial activity was also assessed, with a comparative in vitro antibacterial activity study conducted against Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus strains .
Biochemical Analysis
Biochemical Properties
The 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline compound has been found to interact with various biomolecules. In a study, it was used to synthesize a metal complex that was characterized using different spectroscopic techniques . The complex was found to interact with CT-DNA, as investigated by fluorescence spectroscopy, viscosity measurement, and adsorption measurement .
Cellular Effects
The synthesized complex of this compound has shown to have antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus strains . This suggests that the compound may have an impact on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The synthesized complex of this compound was found to interact with CT-DNA . This interaction suggests that the compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The synthesized complex of this compound was characterized using different spectroscopic techniques , suggesting that the compound’s effects could be studied over time in laboratory settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the reaction of 2-nitroaniline with 2-thiophenemethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium hydroxide, various nucleophiles.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: 2-Amino-N-[1-(thiophen-2-yl)ethyl]aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Scientific Research Applications
2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-[1-(thiophen-2-yl)ethyl]aniline: Similar structure but with an amino group instead of a nitro group.
2-Nitro-N-[1-(furan-2-yl)ethyl]aniline: Similar structure but with a furan ring instead of a thiophene ring.
2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline: Similar structure but with a pyridine ring instead of a thiophene ring
Uniqueness
2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is unique due to the presence of both a nitro group and a thiophene ring, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactions and potential biological activities, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-nitro-N-(1-thiophen-2-ylethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9(12-7-4-8-17-12)13-10-5-2-3-6-11(10)14(15)16/h2-9,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUSTGWHIQIPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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